molecular formula C11H16N2O B1364462 1-(Pyridin-2-ylmethyl)piperidin-3-ol CAS No. 200113-14-0

1-(Pyridin-2-ylmethyl)piperidin-3-ol

Cat. No. B1364462
CAS RN: 200113-14-0
M. Wt: 192.26 g/mol
InChI Key: AQUMROUGWVRZLQ-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-ylmethyl)piperidin-3-ol” is a chemical compound with the formula C11H16N2O and a molecular weight of 192.26 . It is a derivative of piperidone, which is of particular interest due to its unique biochemical properties .


Synthesis Analysis

Piperidones, including “1-(Pyridin-2-ylmethyl)piperidin-3-ol”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The pipiridone analogs that are synthesized have been bio-assayed for their varied activity .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-2-ylmethyl)piperidin-3-ol” is based on a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is a common feature in many pharmaceuticals and alkaloids .


Chemical Reactions Analysis

Piperidines, including “1-(Pyridin-2-ylmethyl)piperidin-3-ol”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis Methods

  • A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound related to 1-(Pyridin-2-ylmethyl)piperidin-3-ol, was proposed, which is significant in medicinal chemistry (Smaliy et al., 2011).
  • The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was achieved from 2-amino-4-methylpyridine with an overall yield of about 62% (Shen Li, 2012).

Ligand Synthesis and Applications

  • Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols, including variants of 1-(Pyridin-2-ylmethyl)piperidin-3-ol, were synthesized and used as ligands for enantioselective reactions (Olubanwo et al., 2018).

Structural and Electronic Properties

  • Studies on the structural and electronic properties of anticonvulsant drugs related to 1-(Pyridin-2-ylmethyl)piperidin-3-ol revealed insights into their molecular structures and binding properties (Georges et al., 1989).

Spectroscopic and Quantum Mechanical Studies

  • The spectroscopic properties of a compound closely related to 1-(Pyridin-2-ylmethyl)piperidin-3-ol were investigated using various techniques, contributing to the understanding of its quantum chemical properties (Devi et al., 2020).

Synthesis of Derivatives

  • Efficient syntheses of various derivatives of 1-(Pyridin-2-ylmethyl)piperidin-3-ol and their evaluation for anticancer activity were conducted, highlighting the compound's potential in pharmaceutical applications (Kumar et al., 2013).

Antimicrobial and Larvicidal Activities

  • 2-hydroxypyrrolidine/piperidine derivatives, similar in structure to 1-(Pyridin-2-ylmethyl)piperidin-3-ol, showed promising antibacterial and larvicidal effects, indicating its potential in these areas (Suresh et al., 2016).

Future Directions

The future directions of “1-(Pyridin-2-ylmethyl)piperidin-3-ol” could involve further exploration of its biological properties and potential applications in pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-5-3-7-13(9-11)8-10-4-1-2-6-12-10/h1-2,4,6,11,14H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUMROUGWVRZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393614
Record name 1-(pyridin-2-ylmethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-ylmethyl)piperidin-3-ol

CAS RN

200113-14-0
Record name 1-(pyridin-2-ylmethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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